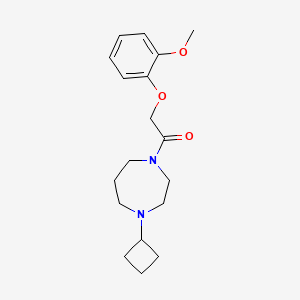

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one

CAS No.: 2309711-00-8

Cat. No.: VC4361253

Molecular Formula: C18H26N2O3

Molecular Weight: 318.417

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309711-00-8 |

|---|---|

| Molecular Formula | C18H26N2O3 |

| Molecular Weight | 318.417 |

| IUPAC Name | 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethanone |

| Standard InChI | InChI=1S/C18H26N2O3/c1-22-16-8-2-3-9-17(16)23-14-18(21)20-11-5-10-19(12-13-20)15-6-4-7-15/h2-3,8-9,15H,4-7,10-14H2,1H3 |

| Standard InChI Key | UQRWGBYKJATFNG-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3 |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure integrates three key moieties:

-

1,4-Diazepane Ring: A seven-membered heterocycle with two nitrogen atoms at positions 1 and 4. The diazepane scaffold is known for conformational flexibility, enabling diverse interactions in biological systems .

-

Cyclobutyl Substituent: A strained four-membered carbocycle attached to the diazepane nitrogen at position 4. Cyclobutyl groups are often used to modulate steric and electronic properties in drug design .

-

2-Methoxyphenoxy Ethanone: A phenoxy group substituted with a methoxy group at the ortho position, linked to the diazepane via an acetylene ketone bridge. This moiety contributes to lipophilicity and potential π-π stacking interactions .

The SMILES notation (COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCC3) and InChIKey (UQRWGBYKJATFNG-UHFFFAOYSA-N) provide unambiguous structural representation .

Table 1: Comparative Analysis of Structural Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Target Compound | C18H26N2O3 | 318.417 | 2-Methoxyphenoxy group |

| 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one | C18H26N2O2 | 302.4 | Phenoxy group instead of methoxyphenoxy |

| (4-Cyclobutyl-1,4-diazepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone | C17H21N3O3 | 315.37 | Isoxazole-furan hybrid substituent |

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis of diazepane derivatives typically involves multi-step sequences:

-

Diazepane Ring Formation: Cyclocondensation of diamines with ketones or aldehydes under acidic or basic conditions .

-

Cyclobutyl Introduction: Alkylation of the diazepane nitrogen using cyclobutyl halides or via [2+2] cycloaddition strategies .

-

Etherification and Acylation: Coupling of 2-methoxyphenol with bromoacetyl intermediates, followed by acylation of the diazepane nitrogen.

A representative pathway for the target compound might involve:

-

Synthesis of 1,4-diazepane via reaction of 1,4-diaminobutane with a diketone.

-

N-Alkylation with cyclobutyl bromide.

-

Reaction with 2-(2-methoxyphenoxy)acetyl chloride to form the final product .

Optimization Challenges

-

Steric Hindrance: The cyclobutyl group’s rigidity complicates N-alkylation, often requiring high temperatures or catalysts like p-toluenesulfonic acid .

-

Regioselectivity: Ensuring acylation occurs exclusively at the diazepane nitrogen necessitates protecting group strategies or kinetic control .

Physicochemical Properties

Experimental and Predicted Data

-

LogP (XLogP3-AA): 2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Hydrogen Bonding: Acceptors = 4; Donors = 0, suggesting limited solubility in polar solvents .

Table 2: Key Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| Molecular Weight | 318.417 g/mol | PubChem |

| XLogP3-AA | 2.5 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Topological Polar Surface Area | 55.7 Ų | Calculated via ChemAxon |

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Multi-step syntheses often suffer from cumulative inefficiencies, with reported yields for similar compounds rarely exceeding 50% .

-

Purification Difficulties: Separation of regioisomers requires advanced chromatography, increasing production costs.

Research Opportunities

-

Pharmacological Profiling: In vitro screening against kinase or GPCR panels could identify lead applications.

-

Prodrug Development: Functionalization of the methoxy group may improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume